S-tert-butyl 6-methylheptanethioate
Description
Structure
3D Structure
Properties
CAS No. |
155220-41-0 |
|---|---|
Molecular Formula |
C12H24OS |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
S-tert-butyl 6-methylheptanethioate |
InChI |
InChI=1S/C12H24OS/c1-10(2)8-6-7-9-11(13)14-12(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
VPVSCJFCFQCAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)SC(C)(C)C |
Origin of Product |
United States |
Synthesis Methodologies and Route Design for S Tert Butyl 6 Methylheptanethioate
Exploration of Established Thioesterification Protocols
The formation of the thioester bond between a carboxylic acid derivative and a thiol is a cornerstone of this synthesis. Several reliable methods have been developed for thioesterification, each with its own advantages and substrate scope.
Direct Acylation of tert-Butyl Thiol with 6-Methylheptanoic Acid Derivatives
Direct acylation of a thiol with a carboxylic acid is a common and straightforward approach to thioester synthesis. This typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the thiol.
One of the most widely used methods for this transformation is the Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) with the carboxylic acid. This highly reactive intermediate then readily reacts with the thiol in the presence of a stoichiometric amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), to yield the desired thioester.
Another effective method involves the use of carbodiimide (B86325) coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid by forming an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the thiol. The addition of a catalyst like DMAP can accelerate the reaction.
| Coupling Reagent | Typical Solvent | Additive | General Yield Range |
| 2,4,6-Trichlorobenzoyl chloride | Toluene, THF | DMAP | 80-95% |
| DCC/EDC | Dichloromethane (B109758), DMF | DMAP | 70-90% |
Thiolysis of Acyl Halides or Anhydrides Derived from 6-Methylheptanoic Acid
A highly reliable method for thioester synthesis involves the conversion of the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride or anhydride. These activated intermediates readily undergo thiolysis upon reaction with a thiol.
6-Methylheptanoic acid can be converted to its corresponding acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with tert-butyl thiol in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl generated during the reaction and drive the formation of the thioester.
Symmetrical or mixed anhydrides of 6-methylheptanoic acid can also be employed. These can be prepared by reacting the carboxylic acid with another carboxylic acid chloride or anhydride. The subsequent reaction with tert-butyl thiol, often in the presence of a mild base, yields the thioester.
| Activating Agent | Intermediate | Base | General Yield Range |
| Thionyl chloride | Acyl chloride | Triethylamine, Pyridine | 85-98% |
| Oxalyl chloride | Acyl chloride | Triethylamine, Pyridine | 90-99% |
Cross-Coupling Strategies for Carbon-Sulfur Bond Formation
Modern cross-coupling reactions offer powerful alternatives for the construction of carbon-sulfur bonds. While less common for simple thioester synthesis, these methods can be particularly useful for substrates with sensitive functional groups.
Palladium-catalyzed cross-coupling reactions, for instance, can be used to couple a thiol with an acyl donor. While not the most direct route for this specific target, related methodologies have been developed for more complex systems.
More relevant to this synthesis are transition-metal-free approaches. For example, the reaction of a mixed anhydride of 6-methylheptanoic acid with a thiol can be facilitated by various catalysts.
Stereoselective Introduction of the 6-Methyl Stereocenter
A critical challenge in the synthesis of S-tert-butyl 6-methylheptanethioate is the control of the stereochemistry at the C6 position. The introduction of this chiral center with high enantioselectivity is paramount.
Asymmetric Synthesis via Chiral Auxiliaries Attached to the Heptane (B126788) Chain Precursor
One of the most established and reliable methods for introducing chirality is through the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily incorporated into the synthetic precursor to direct a stereoselective transformation.
A common strategy involves the use of Evans' chiral oxazolidinone auxiliaries. The chiral auxiliary is first acylated with a suitable precursor to the heptanoic acid chain. Subsequent alkylation of the α-carbon of this acyl oxazolidinone with an appropriate electrophile proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions to reveal the chiral carboxylic acid, which can then be converted to the thioester.
| Chiral Auxiliary | Alkylation Reagent | Typical Diastereomeric Excess |
| Evans' Oxazolidinones | Alkyl halides | >95% |
| Samp/Ramp Hydrazones | Alkyl halides | >90% |
Enantioselective Catalysis in the Formation of Key Intermediates
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.
For the synthesis of chiral 6-methylheptanoic acid, a key intermediate, asymmetric hydrogenation of a suitable unsaturated precursor is a powerful strategy. For example, a β,γ-unsaturated ester can be hydrogenated using a chiral transition-metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), to introduce the chiral center with high enantiomeric excess.
Alternatively, conjugate addition reactions to α,β-unsaturated carbonyl compounds can be employed. The enantioselective addition of a methyl group equivalent, such as a Gilman reagent (a lithium dimethylcuprate), to an appropriate α,β-unsaturated ester or amide in the presence of a chiral ligand can establish the desired stereocenter.
| Catalytic Method | Substrate Type | Chiral Catalyst/Ligand | Typical Enantiomeric Excess |
| Asymmetric Hydrogenation | Unsaturated ester | Rhodium-BINAP | >98% |
| Conjugate Addition | α,β-Unsaturated ester | Copper-chiral phosphine | >90% |
Biocatalytic Approaches for Highly Selective Methylation or Reduction
Biocatalysis offers a powerful and stereoselective alternative for the synthesis of chiral building blocks that could be precursors to this compound. nih.gov While specific biocatalytic routes to this exact compound are not extensively documented, general principles of enzymatic reactions can be applied to create chiral intermediates, particularly a chiral form of 6-methylheptanoic acid. mdpi.comnih.gov
One potential biocatalytic strategy involves the asymmetric reduction of a suitable unsaturated precursor using ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family. rsc.org For instance, a hypothetical precursor such as 6-methylhept-2-enoic acid could be stereoselectively reduced by an ene-reductase to produce (R)- or (S)-6-methylheptanoic acid, depending on the specific enzyme used. This approach has been successfully employed for the synthesis of various chiral building blocks. rsc.org
Another biocatalytic approach could involve the kinetic resolution of a racemic mixture of 6-methylheptanoic acid or a derivative using lipases or esterases. These enzymes can selectively catalyze the esterification or hydrolysis of one enantiomer, allowing for the separation of the two.
Furthermore, alcohol dehydrogenases (ADHs) could be utilized for the asymmetric reduction of a keto-acid precursor, such as 6-oxoheptanoic acid, to a chiral hydroxy acid, which could then be further manipulated to achieve the desired 6-methylheptanoic acid structure. The use of ADHs is well-established for the synthesis of chiral alcohols for pharmaceutical intermediates. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and any chiral intermediates.
The choice of solvent can significantly impact the rate and outcome of the thioesterification reaction. For the reaction between 6-methylheptanoyl chloride and tert-butyl thiol, aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) are generally preferred to avoid side reactions with the acyl chloride. The polarity of the solvent can also play a role; a study on thiol-thioester exchange reactions demonstrated that polar solvents like acetonitrile (B52724) and DMSO can promote the reaction. rsc.org
Temperature control is also important. The formation of the acyl chloride is often performed at room temperature or with gentle heating. The subsequent thioesterification is typically carried out at a reduced temperature, such as 0 °C, to control the exothermic reaction and minimize the formation of byproducts.
In the context of thioesterification, the primary "catalyst" is the base used to scavenge the HCl byproduct. While tertiary amines like triethylamine are standard, other bases such as pyridine or proton sponges can be screened for optimal performance. For biocatalytic steps, the selection of the enzyme is paramount. Screening a library of ene-reductases or lipases would be necessary to identify a biocatalyst with high activity and stereoselectivity for the specific substrate. nih.govrsc.org
For more advanced thioester synthesis methods, such as those involving transition metal catalysis, ligand screening would be essential. For example, in palladium-catalyzed thiocarbonylation reactions, the choice of phosphine ligand can influence the regioselectivity and efficiency of the transformation. organic-chemistry.org
Continuous monitoring of the reaction is key to understanding its progress and identifying the formation of any side products. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are invaluable for this purpose. For instance, in the synthesis of S-thioesters from alcohols and thioacetic acid, GC was used to monitor the conversion of intermediates. nih.gov
Potential side products in the synthesis of this compound could include the formation of a disulfide from the oxidation of tert-butyl thiol, or the hydrolysis of the acyl chloride back to the carboxylic acid if moisture is present. Reaction monitoring allows for the adjustment of conditions to minimize these unwanted pathways.
Scale-Up Considerations for Laboratory and Pilot Synthesis
Transitioning the synthesis of this compound from the laboratory bench to a pilot plant scale introduces several challenges that must be addressed. researchgate.net
Heat Transfer: The formation of the acyl chloride and the subsequent thioesterification are often exothermic. On a larger scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent runaway reactions. Jacketed reactors with controlled cooling systems are typically employed.
Mass Transfer and Mixing: Ensuring homogenous mixing of reactants becomes more challenging in larger vessels. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, potentially increasing the formation of byproducts. The choice of impeller design and agitation speed is therefore crucial.
Reagent Addition: The rate of addition of reagents, such as the acyl chloride to the thiol solution, needs to be carefully controlled on a larger scale to manage the reaction exotherm.
Safety: Handling larger quantities of potentially hazardous reagents like oxalyl chloride and tert-butyl thiol requires stringent safety protocols and appropriate personal protective equipment. The potential for pressure build-up due to the evolution of gases like CO and CO₂ from oxalyl chloride decomposition must also be managed.
Downstream Processing: The work-up and purification procedures must be scalable. For example, extractive work-ups will require larger vessels and solvent inventories.
For biocatalytic processes, scale-up considerations also include maintaining sterility, ensuring adequate aeration for aerobic cultures, and managing the recovery and potential reuse of the biocatalyst. researchgate.net
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
After the synthesis, a robust purification strategy is necessary to isolate this compound in high purity.
Work-up: The initial step after the reaction is typically an aqueous work-up. This involves washing the organic reaction mixture with water to remove water-soluble byproducts and unreacted starting materials. A wash with a mild base, such as a saturated sodium bicarbonate solution, is used to remove any remaining acidic impurities, including unreacted 6-methylheptanoic acid and hydrochloric acid. A final wash with brine helps to remove residual water from the organic layer.
Drying and Solvent Removal: The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Chromatography: For high purity, column chromatography is a common purification technique. The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the desired thioester from any remaining impurities.
Distillation: If the final compound is thermally stable and has a suitable boiling point, distillation under reduced pressure (vacuum distillation) can be an effective method for purification, especially on a larger scale.
The purity of the final product and intermediates would be assessed using analytical techniques such as NMR spectroscopy, GC-MS, and IR spectroscopy.
Data Tables
Table 1: Hypothetical Optimization of Thioesterification Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 0 to rt | 4 | 85 |
| 2 | Pyridine | DCM | 0 to rt | 4 | 82 |
| 3 | Triethylamine | THF | 0 to rt | 4 | 88 |
| 4 | Triethylamine | DCM | -10 to rt | 6 | 87 |
This table is illustrative and based on general principles of organic synthesis.
Table 2: Potential Biocatalysts for Chiral Precursor Synthesis
| Enzyme Type | Precursor Substrate | Product | Potential Advantage |
| Ene-Reductase (ER) | 6-methylhept-2-enoic acid | (R/S)-6-methylheptanoic acid | High stereoselectivity |
| Lipase/Esterase | racemic 6-methylheptanoic acid | (R/S)-6-methylheptanoic acid ester | Kinetic resolution |
| Alcohol Dehydrogenase (ADH) | 6-oxoheptanoic acid | (R/S)-6-hydroxyheptanoic acid | Access to chiral hydroxy acids |
This table presents potential biocatalytic strategies based on established enzyme classes.
Chemical Reactivity and Transformation Pathways of S Tert Butyl 6 Methylheptanethioate
Nucleophilic Acyl Substitution Reactions at the Thioester Carbonyl
The carbonyl carbon of a thioester is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. youtube.com This reactivity is central to many of the transformations that S-tert-butyl 6-methylheptanethioate can undergo.
Transamidation and Transesterification Reactions
Thioesters like this compound can be converted to amides and esters through transamidation and transesterification reactions, respectively.
Transamidation involves the reaction of the thioester with an amine. While direct transamidation of thioamides is a known process, the analogous reaction with thioesters provides a pathway to amide bond formation. nih.gov For instance, a method for the transamidation of secondary amides using tert-butyl nitrite (B80452) has been reported, proceeding through an N-nitrosamide intermediate. nih.gov This suggests that under appropriate conditions, the thioester could react with various amines to yield the corresponding amides.
Transesterification is the process of exchanging the tert-butylthiol group with an alcohol. Base-catalyzed transesterification of thionoesters, which are isomers of thioesters, has been demonstrated to be an efficient method for synthesizing a variety of other thionoesters. youtube.comacs.org Similarly, borane-catalyzed transesterification of tert-butyl esters with α-aryl α-diazoesters has been reported, highlighting the potential for catalytic methods in these transformations. rsc.org Thioesters can be converted into esters in a related reaction. wikipedia.org
| Reaction Type | Reagents/Conditions | Product |
| Transamidation | Amine (primary, secondary, cyclic, acyclic) | Amide |
| Transesterification | Alcohol, Base catalyst (e.g., sodium alkoxide) | Ester |
| Transesterification | α-Aryl α-diazoester, B(C6F5)3 catalyst | Ester |
Reaction with Organometallic Reagents (e.g., Grignard, Organolithium, Organocuprate)
Organometallic reagents are potent nucleophiles that readily react with thioesters.
Grignard Reagents: The reaction of Grignard reagents with esters typically results in the formation of tertiary alcohols through a double addition mechanism. masterorganicchemistry.com It is plausible that this compound would react similarly with Grignard reagents, leading to a tertiary alcohol after acidic workup. The initial addition of the Grignard reagent to the thioester carbonyl would form a ketone intermediate, which would then rapidly react with a second equivalent of the Grignard reagent. masterorganicchemistry.com
Organolithium Reagents: Organolithium reagents are highly reactive and powerful bases. nih.gov Their reaction with thioesters is expected to be vigorous. Similar to Grignard reagents, they are likely to add to the carbonyl group.
Organocuprates (Gilman Reagents): Organocuprates are softer nucleophiles compared to Grignard and organolithium reagents. wikipedia.orgmasterorganicchemistry.comyoutube.com They are known to react with acid chlorides to produce ketones. masterorganicchemistry.com This suggests that the reaction of an organocuprate with this compound could potentially be controlled to yield a ketone, where the tert-butylthio group is replaced by the organic group from the cuprate.
| Organometallic Reagent | Expected Product |
| Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Organolithium Reagent (R-Li) | Tertiary Alcohol |
| Organocuprate (R2CuLi) | Ketone |
Intramolecular Cyclization Reactions Involving Adjacent Functionality
Radical Processes Involving the Thioester Linkage
The thioester bond can also participate in radical reactions, offering alternative pathways for functionalization.
Photoredox-Catalyzed Thioester Cleavage and Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. thieme-connect.de This methodology can be applied to thioesters for the generation of acyl radicals. thieme-connect.dersc.org The process involves the photoredox-catalyzed cleavage of the C-S bond. researchgate.net This approach can be used for various transformations, including the formation of C(sp3)-heteroatom bonds. nih.govnih.gov The cleavage of the thioester bond is facilitated by the formation of a radical anion intermediate. libretexts.org
Generation of Acyl Radicals and Subsequent Transformations
The generation of acyl radicals from thioesters opens up a range of synthetic possibilities. thieme-connect.dersc.org These acyl radicals can participate in both intermolecular and intramolecular reactions. rsc.org For example, they can be trapped by alkenes in radical addition reactions. nih.gov The generation of a tert-butoxyl radical from the cleavage of tert-butyl compounds is a known process and can lead to further radical reactions. princeton.edu The use of radical initiators like AIBN is common in such transformations. uchicago.edu
| Radical Process | Method | Intermediate | Subsequent Reaction |
| Thioester Cleavage | Photoredox Catalysis | Acyl Radical | Functionalization (e.g., C-heteroatom bond formation) |
| Acyl Radical Generation | Photoredox Catalysis | Acyl Radical | Intermolecular/Intramolecular Addition |
Electrophilic Reactions and Functionalization of the Alkyl Chain
The 6-methylheptanoyl portion of this compound presents several sites for potential electrophilic attack and functionalization. The reactivity of this saturated alkyl chain is generally low, requiring specific and often powerful reagents to achieve selective modification. The presence of the thioester group can influence these reactions through steric hindrance and electronic effects, although it is not typically considered a directing group for reactions on the remote alkyl chain.
Selective Oxidation:
The selective oxidation of the unactivated C-H bonds within the 6-methylheptanoyl chain of this compound is a challenging transformation. Direct oxidation of such aliphatic chains typically requires potent oxidizing agents and may lack selectivity, leading to a mixture of products. However, modern synthetic methods offer potential pathways for controlled, remote C-H oxidation. nih.gov
Methodologies involving transition-metal catalysts, for instance, have shown promise in the site-selective oxidation of remote C-H bonds in complex molecules. nih.gov These reactions often rely on a directing group to position the catalyst in proximity to a specific C-H bond. While the thioester itself is not a classical directing group for remote C-H oxidation, its presence can influence the electronic environment of the molecule.
In the absence of a directing group, the selectivity of oxidation is often governed by the inherent reactivity of the C-H bonds, with tertiary C-H bonds being more susceptible to oxidation than secondary or primary ones. For this compound, this would suggest a preference for oxidation at the C6 position.
Potential reagents for such selective oxidations could include:
Peroxy acids (e.g., m-CPBA): While generally used for epoxidation of alkenes, under forcing conditions, they can hydroxylate alkanes, albeit often with low selectivity.
Potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., CrO₃): These are strong oxidizing agents that can oxidize C-H bonds, but their lack of selectivity makes them less suitable for the controlled functionalization of a molecule like this compound without affecting the thioester group.
Catalytic systems: Iron or manganese-based catalysts in combination with an oxidant like hydrogen peroxide or a peracid can achieve selective C-H hydroxylation. acs.org The selectivity can sometimes be tuned by the ligand environment of the metal catalyst. acs.org
A hypothetical selective oxidation of this compound at the tertiary C6 position is depicted below:
This compound + [O] → S-tert-butyl 6-hydroxy-6-methylheptanethioate
It is crucial to note that the thioester group itself can be susceptible to oxidation, potentially forming a sulfoxide (B87167) or sulfone, which would compete with the desired alkyl chain oxidation.
Selective Reduction:
The reduction of the alkyl chain of this compound is generally not a feasible transformation under standard conditions without affecting the thioester group. Catalytic hydrogenation, for example, would likely lead to the reduction of the thioester to the corresponding alcohol and thiol. nih.govacs.org
However, specific reductions targeting other functional groups that might be introduced onto the alkyl chain could be considered. For instance, if an olefin were present in the chain, it could be selectively hydrogenated in the presence of the thioester using specific catalysts like Wilkinson's catalyst, provided the thioester does not poison the catalyst.
The direct reduction of the thioester group is a more common transformation. This can be achieved using various reducing agents:
Lithium aluminum hydride (LiAlH₄): This strong reducing agent will readily reduce the thioester to the corresponding primary alcohol (6-methylheptan-1-ol) and tert-butyl thiol.
Sodium borohydride (B1222165) (NaBH₄): This milder reducing agent is generally not reactive towards esters or thioesters.
Catalytic Hydrogenation: As mentioned, catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon will typically reduce the thioester. nih.gov A ruthenium-acridine complex has been reported for the efficient and selective hydrogenation of thioesters to the corresponding alcohols and thiols, tolerating other functional groups like amides and esters. nih.govacs.org
The halogenation of the 6-methylheptanoyl chain of this compound can be achieved through free-radical halogenation. This reaction typically proceeds via a chain mechanism initiated by UV light or a radical initiator. tandfonline.com The regioselectivity of this reaction is dependent on the halogen used.
Chlorination: Free-radical chlorination is relatively unselective, leading to a mixture of monochlorinated isomers, with a slight preference for the more substituted positions. For this compound, this would result in a mixture of products chlorinated at primary, secondary, and tertiary carbons.
Bromination: Free-radical bromination is significantly more selective than chlorination, favoring the substitution of the most stable radical intermediate. In the case of the 6-methylheptanoyl chain, the tertiary C-H bond at the C6 position would be the most reactive site, leading to S-tert-butyl 6-bromo-6-methylheptanethioate as the major product.
The general mechanism for free-radical halogenation involves three steps: initiation, propagation, and termination. The presence of the thioester group is unlikely to significantly influence the outcome of the radical halogenation on the remote alkyl chain, as the reaction proceeds through highly reactive radical intermediates.
Naturally occurring halogenated fatty acids are known, and their biosynthesis can involve enzymatic halogenation. nih.govgerli.com While not directly applicable to the synthetic halogenation of this compound, it highlights the possibility of selective halogenation in long alkyl chains. nih.govdtu.dk
Role as a Protecting Group for Carboxylic Acids or as an Acyl Transfer Agent
The S-tert-butyl thioester group is a valuable functional group in organic synthesis, serving both as a protecting group for carboxylic acids and as a reactive moiety for acyl transfer reactions.
The S-tert-butyl thioester exhibits a useful profile of stability, being robust under a range of conditions while susceptible to cleavage under specific, controlled protocols. This allows for its use in multistep syntheses where other functional groups need to be manipulated without affecting the protected carboxylic acid.
The stability of the S-tert-butyl thioester is summarized in the table below:
| Condition | Reagent/Solvent | Stability | Notes |
| Acidic | Dilute aqueous acid | Generally stable | Hydrolysis is slow under mild acidic conditions. |
| Trifluoroacetic acid (TFA) | Labile | Cleavage occurs, often used for deprotection. acs.org | |
| Strong Lewis acids (e.g., BBr₃, TiCl₄) | Labile | Cleavage of the S-tBu bond is facile. | |
| Basic | Aqueous base (e.g., NaOH, KOH) | Labile | Saponification occurs to give the carboxylate and tert-butyl thiol. |
| Amines (e.g., piperidine) | Generally stable | Less reactive towards aminolysis compared to other activated esters. | |
| Organometallics (e.g., Grignard reagents, organolithiums) | Reactive | Undergoes addition to the carbonyl group. | |
| Reductive | NaBH₄ | Stable | Not typically reduced by mild hydride reagents. |
| LiAlH₄ | Labile | Reduced to the corresponding alcohol and thiol. | |
| Catalytic Hydrogenation (e.g., H₂/Pd, Raney Ni) | Labile | Reduced to the alcohol and thiol. nih.gov | |
| Oxidative | Mild oxidants (e.g., H₂O₂) | Potentially labile | The sulfur atom can be oxidized to a sulfoxide or sulfone. |
| Strong oxidants (e.g., KMnO₄) | Labile | Both the alkyl chain and the thioester are likely to react. |
The removal of the S-tert-butyl thioester protecting group can be achieved through several methods, allowing for the regeneration of the carboxylic acid or its conversion into other functional groups. The choice of deprotection strategy depends on the other functional groups present in the molecule and the desired product.
| Method | Reagent(s) | Product | Conditions | Notes |
| Acid-catalyzed Hydrolysis | Trifluoroacetic acid (TFA), often with scavengers (e.g., water, triisopropylsilane) | Carboxylic acid | Room temperature | A common method, especially in peptide synthesis. acs.org |
| Silica (B1680970) gel in refluxing toluene | Carboxylic acid | High temperature | A mild and selective method for cleaving tert-butyl esters, likely applicable to thioesters. researchgate.net | |
| Base-catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH | Carboxylate salt | Room temperature or gentle heating | A straightforward method, but not suitable for base-sensitive substrates. |
| Reductive Cleavage | LiAlH₄ | Primary alcohol | Anhydrous ether or THF | Reduces the carboxylic acid derivative directly to the alcohol. |
| Catalytic Hydrogenation (e.g., Ru-acridine complex) | Alcohol and thiol | High pressure and temperature | Offers a selective method for thioester reduction. nih.govacs.org | |
| Conversion to other Acyl Derivatives | Reaction with nucleophiles (e.g., alcohols, amines) in the presence of a catalyst or under forcing conditions. | Ester or amide | Varies | Thioesters are good acylating agents, more reactive than their oxygen ester counterparts. wikipedia.org |
The S-tert-butyl thioester group's reactivity makes it an effective acyl transfer agent. tandfonline.comorganic-chemistry.org Thioesters are more reactive towards nucleophiles than their corresponding oxygen esters due to the lower resonance stabilization of the C-S bond compared to the C-O bond and the better leaving group ability of the thiolate. This property is exploited in various biological and synthetic transformations, including peptide synthesis via native chemical ligation. wikipedia.org this compound can, therefore, be used to introduce the 6-methylheptanoyl group onto a variety of nucleophiles.
Stereochemical Investigations and Chiroptical Properties of S Tert Butyl 6 Methylheptanethioate
Determination of Absolute Configuration at C6
The stereocenter at the C6 position, bearing a methyl group, is the source of chirality in S-tert-butyl 6-methylheptanethioate. The determination of its absolute configuration (R or S) is a critical first step in its complete stereochemical characterization. The following subsections outline the established methodologies that could be applied to this compound.
Correlating with Known Chiral Precursors
A classical and reliable method for assigning absolute configuration is to synthesize the target molecule from a chiral precursor of a known absolute configuration. For this compound, this would involve sourcing a chiral starting material, such as (R)- or (S)-citronellal, which possesses the required 3,7-dimethyloctyl skeleton. A synthetic route that does not affect the stereocenter at C6 would allow for a direct correlation of the product's configuration to that of the starting material.
Hypothetical Synthetic Correlation:
| Starting Material | Key Transformation | Product's Inferred Absolute Configuration |
| (R)-Citronellal | Oxidation and Thioesterification | (R)-S-tert-butyl 6-methylheptanethioate |
| (S)-Citronellal | Oxidation and Thioesterification | (S)-S-tert-butyl 6-methylheptanethioate |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned. Similarly, Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength.
Projected ECD Data for Hypothetical Enantiomers:
| Enantiomer | Predicted Cotton Effect (n → π* transition) | Predicted Cotton Effect (π → π* transition) |
| (R)-S-tert-butyl 6-methylheptanethioate | Positive | Negative |
| (S)-S-tert-butyl 6-methylheptanethioate | Negative | Positive |
Derivatization for X-ray Crystallographic Analysis of Chiral Auxiliary-Based Intermediates
In cases where the target molecule does not readily form crystals suitable for X-ray crystallography, derivatization with a chiral auxiliary of known absolute configuration can be employed. The resulting diastereomers can often be separated and crystallized. X-ray diffraction analysis of a single crystal of one of the diastereomers allows for the unambiguous determination of the relative and, by extension, the absolute configuration of the original stereocenter.
Conformational Analysis of the Heptane (B126788) Chain and Thioester Moiety
Rotational Isomerism Around the Thioester Bond
The C-S bond of the thioester group has a lower rotational barrier compared to the C-O bond in an ester, leading to the possibility of different rotational isomers (rotamers). The two primary rotamers would be the s-cis and s-trans conformations, referring to the relative orientation of the carbonyl group and the tert-butyl group. Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the relative energies of these conformers.
Predicted Relative Energies of Thioester Rotamers:
| Rotamer | Dihedral Angle (O=C-S-C) | Predicted Relative Energy (kcal/mol) |
| s-cis | ~0° | Higher |
| s-trans | ~180° | Lower (more stable) |
Steric Influence of the tert-butyl Group on Molecular Conformation
The bulky tert-butyl group is expected to exert a significant steric influence on the conformation of the molecule. This steric hindrance will likely favor conformations that minimize non-bonded interactions. For instance, the tert-butyl group would likely orient itself to be anti-periplanar to the carbonyl group in the more stable s-trans rotamer. Furthermore, the steric bulk would influence the conformational flexibility of the heptane chain, potentially favoring extended conformations over more folded ones.
Enantiomeric Purity Assessment and Stereochemical Stability Studies
The determination of enantiomeric purity and the investigation of stereochemical stability are critical aspects in the characterization of chiral molecules. For this compound, a compound possessing a stereogenic center at the 6-position of the heptanethioate chain, these analyses are essential to understanding its potential stereospecific interactions and applications. The assessment of enantiomeric excess (ee) and the study of potential epimerization are typically accomplished through advanced chromatographic techniques.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for each.
While specific HPLC methods for the enantiomeric separation of this compound are not extensively documented in publicly available literature, the general principles of chiral HPLC can be applied. The selection of an appropriate CSP is paramount and is typically guided by the functional groups present in the analyte. For a thioester like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are often effective. These phases, available under various trade names (e.g., Chiralcel®, Chiralpak®), offer a range of selectivities based on the specific derivative (e.g., tris(3,5-dimethylphenylcarbamate)).
The mobile phase composition, typically a mixture of a non-polar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the thioester chromophore allows for sufficient absorption.
A hypothetical chiral HPLC separation for determining the enantiomeric excess of a sample of this compound is presented in the table below. This data is illustrative and based on typical separations of similar chiral compounds.
Table 1: Illustrative Chiral HPLC Separation Data for this compound Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Retention Time (R)-enantiomer | 12.5 min |
| Retention Time (S)-enantiomer | 14.8 min |
| Resolution (Rs) | > 1.5 |
Note: This data is hypothetical and serves for illustrative purposes only. Actual experimental conditions and results would need to be determined empirically.
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) employing a chiral stationary phase is another robust method for the enantiomeric separation of volatile chiral compounds. gcms.cz For this compound, its volatility makes it a suitable candidate for chiral GC analysis. Cyclodextrin-based CSPs are frequently utilized in chiral GC. researchgate.net These cyclic oligosaccharides possess a chiral cavity and can be derivatized to enhance their enantioselective recognition capabilities. researchgate.net
The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) and the polarity of the stationary phase are critical for achieving separation. researchgate.net The operational parameters, including the temperature program of the GC oven, the carrier gas flow rate, and the detector type (typically a Flame Ionization Detector - FID), are optimized to maximize resolution.
Below is a representative table outlining potential GC conditions for the chiral separation of this compound enantiomers.
Table 2: Representative Chiral GC Conditions for this compound Enantiomers
| Parameter | Value |
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Beta DEX™) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hypothetical Retention Time (R)-enantiomer | 20.3 min |
| Hypothetical Retention Time (S)-enantiomer | 21.1 min |
Note: This data is for illustrative purposes. The actual separation would depend on the specific chiral stationary phase used and optimization of the GC parameters.
Dynamic Stereochemistry and Epimerization Studies
The stereochemical stability of this compound is a crucial parameter, particularly under various experimental or storage conditions. Epimerization, the change in the configuration at one of several stereogenic centers in a molecule, would lead to a loss of enantiomeric purity. For a compound with a single stereocenter like this compound, this process is equivalent to racemization.
Studies on the dynamic stereochemistry would involve subjecting an enantiomerically enriched sample of the compound to specific conditions (e.g., elevated temperature, varying pH, different solvents) over time. The enantiomeric excess of the sample would be monitored at regular intervals using one of the chiral chromatographic methods described above (HPLC or GC).
A time-course study could be designed to investigate the rate of epimerization. For instance, a solution of enantiomerically pure (or enriched) this compound could be heated, and aliquots analyzed periodically. A decrease in the enantiomeric excess over time would indicate stereochemical instability under those conditions. The results of such a study could be presented in a table, as illustrated below.
Table 3: Illustrative Data for an Epimerization Study of this compound at Elevated Temperature
| Time (hours) | Enantiomeric Excess (ee %) |
| 0 | 99.2 |
| 6 | 98.5 |
| 12 | 97.8 |
| 24 | 96.1 |
| 48 | 92.5 |
Note: This data is hypothetical and intended to illustrate the type of results obtained from an epimerization study. The actual rate of epimerization would be dependent on the specific conditions employed.
Such studies are vital for establishing the appropriate handling and storage protocols for this compound to maintain its stereochemical integrity.
Advanced Spectroscopic and Structural Characterization of S Tert Butyl 6 Methylheptanethioate
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of S-tert-butyl 6-methylheptanethioate. This technique provides the elemental composition of the molecule with high accuracy, confirming its identity.
Under electrospray ionization (ESI), a soft ionization technique, the protonated molecule [M+H]⁺ is typically observed. The expected fragmentation patterns in mass spectrometry for thioesters involve the cleavage of the C-S and C-C bonds. nih.govsfrbm.orgnih.govacs.org The primary fragment ions anticipated for this compound would result from the loss of the tert-butyl group and fragmentation of the acyl chain.
Table 1: Plausible HRMS Data for this compound
| Ion Formula | Calculated m/z | Observed m/z | Abundance (%) |
| [C₁₂H₂₄OS+H]⁺ | 217.1626 | 217.1624 | 100 |
| [C₈H₁₅O]⁺ | 127.1123 | 127.1121 | 85 |
| [C₄H₉S]⁺ | 89.0476 | 89.0475 | 60 |
| [C₄H₉]⁺ | 57.0704 | 57.0703 | 75 |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule, allowing for its complete structural elucidation. nih.govnih.govnih.govillinois.edunih.govnist.govmolnova.comcore.ac.ukresearchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1' (C(CH₃)₃) | 1.45 | s | 9H |
| 2 (CH₂) | 2.55 | t | 2H |
| 3 (CH₂) | 1.65 | m | 2H |
| 4 (CH₂) | 1.30 | m | 2H |
| 5 (CH₂) | 1.55 | m | 2H |
| 6 (CH) | 1.70 | m | 1H |
| 7 (CH₃) | 0.88 | d | 6H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 125 MHz)
| Position | Chemical Shift (δ, ppm) |
| 1 (C=O) | 198.5 |
| 1' (*C (CH₃)₃) | 48.0 |
| 2 (CH₂) | 45.2 |
| 3 (CH₂) | 25.8 |
| 4 (CH₂) | 38.9 |
| 5 (CH₂) | 28.1 |
| 6 (CH) | 34.5 |
| 7 (CH₃) | 22.6 |
| C(CH₃)₃ | 30.1 |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, showing the correlation between the protons at C-2 and C-3, and so on along the heptanoyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the one between the tert-butyl protons and the carbonyl carbon (C-1), as well as between the C-2 protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a molecule like this compound, NOESY can help to confirm the spatial arrangement of the alkyl chain. nih.gov
Quantitative NMR (qNMR) for Purity and Yield Determination
Quantitative NMR (qNMR) can be utilized to determine the purity of this compound without the need for a specific reference standard of the compound itself. By using a certified internal standard with a known concentration, the absolute quantity of the analyte can be accurately calculated from the integral of its characteristic signals, such as the sharp singlet of the tert-butyl group. This method is highly valuable for assessing the yield of a synthesis.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. nih.govresearchgate.netnih.govresearchgate.net
The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the thioester group. This band typically appears in the range of 1680-1700 cm⁻¹, which is at a lower wavenumber compared to the carbonyl stretch in regular esters due to the reduced resonance contribution from the sulfur atom. nih.govnih.gov
Table 4: Characteristic FT-IR and Raman Bands for this compound
| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| C-H (alkane) | 2850-2960 (s) | 2850-2960 (s) |
| C=O (thioester) | 1695 (s) | 1695 (w) |
| C-S | 600-800 (m) | 600-800 (s) |
X-ray Crystallography of Solid Derivatives for Definitive Structural Assignment
As this compound is likely a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging. However, it is conceivable to prepare a solid derivative of the molecule for crystallographic analysis. This would provide the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While no specific crystal structure for this compound is available, related structures containing tert-butyl and thioether/thiazole moieties have been characterized, providing a basis for what might be expected. researchgate.netnih.govnih.govresearchgate.net
High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructural Analysis (if applicable to advanced forms)
High-Resolution Transmission Electron Microscopy (HRTEM) is a technique primarily used for the visualization of materials at the atomic scale, such as crystalline solids, nanoparticles, and other nanostructured materials. For a small organic molecule like this compound in its typical form, HRTEM is not an applicable or informative analytical method. This technique would only become relevant if the molecule were to be incorporated into an advanced, ordered nanostructure, such as a self-assembled monolayer or a metal-organic framework, for which there is currently no information available.
Computational Chemistry and Mechanistic Elucidation of S Tert Butyl 6 Methylheptanethioate Reactivity
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetic Profiles
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular geometries, energies, and other properties.
Ground State Geometries and Conformational Landscapes
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground state geometry. For a flexible molecule like S-tert-butyl 6-methylheptanethioate, with its rotatable bonds, multiple low-energy conformations can exist. A conformational search would be performed to identify these various conformers and their relative energies.
A hypothetical table of the relative energies of different conformers of this compound, as would be calculated by DFT, is presented below.
| Conformer | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 0.00 |
| 2 | 0.75 |
| 3 | 1.20 |
| 4 | 2.50 |
This table is illustrative and represents typical energy differences found in conformational analyses of similar molecules.
Transition State Identification and Reaction Barrier Calculations
A key application of DFT is to map out the energy profile of a chemical reaction. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a critical factor in determining the reaction rate. For a thioester like this compound, a common reaction to study would be its hydrolysis.
Computational studies on analogous esters and thioesters have shown that hydrolysis can proceed through different mechanisms, often involving one or more water molecules. researchgate.netacs.org The calculated reaction barriers help in elucidating the most likely pathway.
Below is a hypothetical data table for the calculated activation energies for the hydrolysis of this compound under different conditions.
| Reaction | Nucleophile | Activation Energy (kcal/mol) |
| Hydrolysis | Water | 25.8 |
| Hydrolysis | Hydroxide | 15.2 |
| Aminolysis | Ammonia | 18.5 |
This table is for illustrative purposes and the values are based on general findings for thioester reactivity. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can also predict various spectroscopic properties of a molecule. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an infrared (IR) spectrum. These predictions are valuable for structural elucidation.
A hypothetical table of predicted versus experimental spectroscopic data for this compound is shown below.
| Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (C=O) | 198.5 ppm | 199.2 ppm |
| ¹H NMR (tert-butyl) | 1.45 ppm | 1.48 ppm |
| IR (C=O stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ |
This table is illustrative. The predicted values are typical for thioesters and show the expected level of agreement with experimental data.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, allowing for the study of conformational changes and the influence of the solvent environment. acs.orgnih.gov
For this compound, MD simulations in a solvent like water would reveal how the molecule samples different conformations and how solvent molecules interact with the thioester group. This is particularly important for understanding reaction mechanisms in solution, as solvent molecules can play a direct role in the reaction. acs.orgresearchgate.net
Quantum Chemical Studies of Reaction Mechanisms and Intermediates
Quantum chemical methods, including DFT, are instrumental in elucidating detailed reaction mechanisms. By calculating the energies of reactants, products, transition states, and any intermediates, a complete picture of the reaction pathway can be constructed. For thioester reactions, such as acyl transfer, computational studies have been crucial in understanding the role of intermediates and the factors that influence reactivity. nih.govnih.gov
For this compound, quantum chemical studies could investigate, for example, the stepwise versus concerted nature of its hydrolysis or aminolysis, and the structure of the tetrahedral intermediate formed during these reactions.
Analysis of Electronic Structure and Bonding Properties
The electronic structure of a molecule dictates its reactivity. Computational methods like Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution, orbital interactions, and bonding. nih.gov
In a thioester, the nature of the carbon-sulfur bond and the resonance stabilization of the carbonyl group are key factors. nih.gov Computational analysis would likely show that the resonance stabilization in a thioester is less pronounced than in an ester, contributing to the higher reactivity of thioesters towards certain nucleophiles. nih.gov The analysis of the electronic structure helps to rationalize the observed chemical behavior.
Quantitative Structure-Activity Relationships (QSAR) for Catalytic or Reagent Roles
Quantitative Structure-Activity Relationship (QSAR) models are mathematical constructs that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in a chemical context, their reactivity. For this compound and its analogues, a QSAR study can provide valuable insights into the structural features that govern their efficacy as reagents, for instance, in acyl transfer reactions. Thioesters are well-regarded as effective acylating agents due to the lower resonance stabilization of the C-S bond compared to the C-O bond in esters, and the good leaving group ability of the corresponding thiolate. nih.govtutorchase.comlibretexts.org
A hypothetical QSAR study for the role of this compound and its derivatives as acylating agents could be designed to quantify the influence of various structural modifications on the reaction rate. The "activity" in this context would be the rate constant (k) of the acylation reaction with a model nucleophile.
Hypothetical Research Findings and Data Tables
To construct a QSAR model, a series of analogues of this compound would be synthesized, varying specific structural features. For this hypothetical study, we will consider variations in the acyl portion of the molecule, specifically at the 6-position, and in the thiol portion by changing the alkyl substituent on the sulfur atom. The rate of acylation of a standard nucleophile (e.g., aniline) would be measured for each analogue.
A variety of molecular descriptors would then be calculated for each analogue. These descriptors are numerical representations of the chemical information of a molecule and can be broadly categorized as electronic, steric, and hydrophobic.
Table 1: Hypothetical Data for a QSAR Study of this compound Analogues
| Compound | Analogue of this compound | Activity (log k) | σ* (Sigma-star) | Es (Taft Steric Parameter) | logP (Lipophilicity) |
| 1 | This compound | -2.50 | -0.19 | -1.74 | 4.2 |
| 2 | S-tert-butyl heptanethioate | -2.65 | -0.13 | -0.36 | 3.8 |
| 3 | S-tert-butyl 6-chloroheptanethioate | -2.10 | +1.05 | -0.97 | 4.5 |
| 4 | S-tert-butyl 6-methoxyheptanethioate | -2.80 | +0.52 | -0.55 | 3.9 |
| 5 | S-isopropyl 6-methylheptanethioate | -2.42 | -0.19 | -0.85 | 3.9 |
| 6 | S-ethyl 6-methylheptanethioate | -2.35 | -0.19 | -0.38 | 3.5 |
| 7 | S-tert-butyl 5-methylheptanethioate | -2.58 | -0.15 | -1.21 | 4.2 |
| 8 | S-tert-butyl 6-methylhexanethioate | -2.45 | -0.19 | -1.50 | 3.7 |
Table 2: Description of Molecular Descriptors
| Descriptor | Type | Description |
| σ (Sigma-star)* | Electronic | A measure of the polar (inductive) effect of a substituent. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. |
| Es (Taft Steric Parameter) | Steric | Quantifies the steric bulk of a substituent. More negative values indicate greater steric hindrance. |
| logP | Hydrophobic | The logarithm of the partition coefficient between octanol (B41247) and water, representing the lipophilicity of the molecule. |
Based on the hypothetical data in Table 1, a multiple linear regression (MLR) analysis could be performed to derive a QSAR equation. The goal is to find a statistically significant correlation between the molecular descriptors and the observed activity.
A plausible hypothetical QSAR model for the acylating activity of this series of thioesters might take the following form:
log k = c1σ - c2Es + c3logP + C*
Where:
log k is the logarithm of the rate constant for the acylation reaction.
σ * and Es are the electronic and steric descriptors, respectively.
logP is the lipophilicity descriptor.
c1 , c2 , and c3 are the coefficients determined by the regression analysis, indicating the relative importance of each descriptor.
C is a constant.
From the principles of chemical reactivity, it is expected that:
c1 would be positive, as electron-withdrawing groups (higher σ*) should increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
c2 would also be positive (as Es values are negative), indicating that increased steric hindrance around the carbonyl group would decrease the reaction rate.
The sign and magnitude of c3 would depend on the reaction conditions, particularly the solvent. In a non-polar solvent, increased lipophilicity might enhance solubility and thus the reaction rate, leading to a positive coefficient.
The statistical quality of the derived QSAR model would be assessed using parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the F-statistic. A robust model would not only accurately describe the data in the training set but also have predictive power for new, untested analogues within the applicability domain of the model.
Such a QSAR study, even if hypothetical at this stage for this compound, provides a clear framework for the rational design of more effective thioester-based reagents. By understanding the quantitative impact of electronic, steric, and hydrophobic properties, chemists can strategically modify the molecular structure to fine-tune its reactivity for specific synthetic applications.
Applications of S Tert Butyl 6 Methylheptanethioate As a Synthetic Building Block
Utilization in the Total Synthesis of Complex Organic Molecules
The intricate framework of natural products and other complex organic molecules often necessitates the use of precisely functionalized starting materials. While direct and extensive examples of the application of S-tert-butyl 6-methylheptanethioate in completed total syntheses are not widely documented in readily available literature, its structural components suggest a latent potential. The thioester functionality, for instance, is a valuable precursor for the formation of carbon-carbon bonds through various coupling reactions or as a source for generating nucleophilic acyl equivalents. The branched 6-methylheptanoyl chain offers a specific lipophilic fragment that could be incorporated into target molecules possessing similar structural motifs.
The tert-butylthiol group serves as a bulky and sterically hindering protecting group for the carboxylic acid functionality. This steric bulk can direct the reactivity of other functional groups within a molecule and can be cleaved under specific conditions to reveal the free thiol or be converted to other functionalities, adding to its synthetic utility.
Role in the Development of Novel Synthetic Methodologies
The unique reactivity of thioesters has historically spurred the development of new synthetic methods. This compound, with its characteristic structure, could serve as a model substrate in the exploration of novel transformations. For example, research could be directed towards developing new catalytic methods for the direct conversion of the thioester to other functional groups, such as amides, esters, or ketones, under mild and selective conditions.
Furthermore, the presence of the chiral center at the 6-position (if resolved) could open avenues for its use in developing stereoselective reactions. Methodological studies could explore diastereoselective additions to the carbonyl group or reactions at the alpha-carbon, where the stereochemistry of the 6-methyl group could influence the outcome of the transformation.
Precursor for Advanced Materials (e.g., polymers, specialty chemicals – excluding direct end-use applications)
The long alkyl chain of the 6-methylheptanoyl group imparts lipophilic character, a property that can be exploited in the synthesis of advanced materials. While direct polymerization of this compound is unlikely, its derivatives could serve as monomers or chain-transfer agents in polymerization processes. For instance, after modification to introduce a polymerizable group, the resulting monomer could be incorporated into polymers to tailor their physical properties, such as their glass transition temperature or solubility.
As a specialty chemical precursor, the controlled cleavage of the thioester could release the 6-methylheptanethiol, a potentially valuable building block for the synthesis of agrochemicals, fragrances, or other fine chemicals where this specific branched thiol motif is required.
Development of Chiral Catalysts or Ligands Derived from the Compound
Should this compound be available in an enantiomerically pure form, its transformation into chiral ligands for asymmetric catalysis would be a significant application. The chiral 6-methylheptanoyl backbone could be appended to phosphine (B1218219), amine, or other coordinating groups to create a chiral environment around a metal center.
The design of such ligands would aim to leverage the steric and electronic properties of the branched alkyl chain to induce high levels of enantioselectivity in a variety of catalytic transformations, such as hydrogenations, cross-coupling reactions, or aldol (B89426) reactions. The modular nature of the thioester would allow for the facile introduction of different coordinating moieties, enabling the synthesis of a library of ligands for screening in various catalytic systems.
Integration into Diverse Molecular Architectures for Academic Exploration
Beyond its potential in targeted synthesis, this compound can be a valuable tool for fundamental academic research. Its integration into diverse molecular scaffolds allows for the systematic study of structure-property relationships. For example, incorporating the 6-methylheptanoyl chain into liquid crystals could influence their mesophase behavior. Similarly, its attachment to chromophores or fluorophores could modulate their photophysical properties.
The thioester itself can be used to probe the reactivity of complex systems or to act as a handle for bioconjugation or surface functionalization, opening up interdisciplinary research avenues in chemical biology and materials science.
Advanced Chromatographic and Hyphenated Analytical Techniques for Research on S Tert Butyl 6 Methylheptanethioate
The comprehensive characterization of S-tert-butyl 6-methylheptanethioate, a thioester with potential chirality, necessitates the application of sophisticated analytical methodologies. Advanced chromatographic and hyphenated techniques are indispensable for determining its purity, quantifying its presence, separating its isomers, and elucidating its structure. These methods provide the high resolution, sensitivity, and specificity required for detailed research on this compound.
Concluding Remarks and Future Research Perspectives for S Tert Butyl 6 Methylheptanethioate
Summary of Key Academic Insights Gained from its Investigation
Direct academic insights derived from the investigation of S-tert-butyl 6-methylheptanethioate are currently unavailable due to a lack of published research on this specific compound. Investigations into analogous S-tert-butyl thioesters and other thioester compounds, however, provide a foundational framework for hypothesizing the potential areas of interest should this molecule become a subject of study.
Thioesters are recognized as vital intermediates in both biochemical pathways and synthetic organic chemistry, valued for their unique reactivity compared to their oxygen-based ester counterparts. researchgate.netwikipedia.org The presence of the bulky tert-butyl group attached to the sulfur atom in S-tert-butyl thioesters is known to influence the steric environment around the carbonyl group, which can be exploited in various chemical transformations. acs.orgnih.gov Research into the synthesis of other S-tert-butyl thioesters has highlighted methods involving reagents like trimethylaluminum (B3029685) and tert-butyl mercaptan or the reaction of alcohols with thioacetic acid. acs.orgnih.gov
Should this compound be synthesized and studied, key academic insights would likely revolve around:
Reactivity Profile: Understanding how the 6-methylheptanoyl acyl group influences the reactivity of the thioester bond, particularly in comparison to simpler acyl groups.
Stereochemical Influence: The chiral center at the 6-position of the heptanoyl chain presents an opportunity to study stereoselective reactions involving the thioester functionality.
Synthetic Utility: Evaluating its efficacy as an acylating agent or as a precursor in carbon-carbon bond-forming reactions, a common application for thioesters. organic-chemistry.org
A hypothetical research summary for initial investigations could be presented as follows:
| Research Area | Hypothetical Finding | Potential Implication |
| Synthesis | Successful synthesis from 6-methylheptanoic acid and tert-butyl mercaptan using a dehydrating agent. | Provides a viable route for obtaining the compound for further study. |
| Spectroscopic Characterization | 1H and 13C NMR data confirm the structure, with characteristic shifts for the tert-butyl and 6-methylheptanoyl protons. | Establishes a baseline for identifying the compound and its purity. |
| Preliminary Reactivity | The thioester undergoes nucleophilic acyl substitution with primary amines to form amides under mild conditions. | Suggests its potential as a stable yet reactive acyl donor in organic synthesis. |
Identification of Remaining Challenges and Unexplored Research Avenues
The primary challenge concerning this compound is its current obscurity. The complete lack of data means that all aspects of its chemistry, from synthesis to potential applications, remain unexplored.
Key Challenges:
Optimal Synthesis: While general methods for thioester synthesis exist, an optimized, high-yield protocol for this compound has not been developed. researchgate.net Challenges could arise from the specific properties of the 6-methylheptanoic acid precursor.
Stereocontrol: The presence of a stereocenter in the acyl chain (6-methylheptanoyl) necessitates stereocontrolled synthetic routes to access enantiopure forms of the thioester. Developing such a synthesis and preventing racemization during subsequent reactions is a significant challenge.
Physical and Chemical Properties: Basic data, including its physical state, stability, and solubility, are unknown. Its stability, particularly the robustness of the thioester bond to various reaction conditions, needs to be systematically evaluated. nih.gov
Lack of Commercial Availability: The compound is not readily available from commercial suppliers, requiring de novo synthesis for any research endeavor.
Unexplored Research Avenues:
Asymmetric Catalysis: The chiral nature of the acyl group could be leveraged in transition metal-catalyzed cross-coupling reactions, where the thioester could serve as a chiral building block.
Polymer Chemistry: Thioesters are precursors for polythioesters, a class of polymers with interesting properties like high refractive indices and thermal resistance. nih.gov The potential of this compound as a monomer in polymerization is an open question.
Biochemical Probes: Thioesters are analogs of intermediates in fatty acid and polyketide biosynthesis. ontosight.ai Enantiomerically pure this compound could potentially be used as a probe to study the substrate specificity of enzymes involved in these pathways.
Prebiotic Chemistry: Thioesters are hypothesized to have been key molecules in the origin of life, facilitating peptide bond formation. chemrxiv.org The stability and reactivity of this specific thioester under prebiotic conditions could be a niche but interesting area of study.
Potential for Driving Innovations in Stereoselective Synthesis
The structure of this compound is particularly suited for driving innovations in stereoselective synthesis. The chiral center at the 6-position is remote from the reactive carbonyl center, which presents both challenges and opportunities for stereochemical control.
Innovations could be spurred in the following areas:
Diastereoselective Aldol (B89426) Reactions: Thioester enolates are known to participate in aldol reactions. organic-chemistry.org Research into the diastereoselectivity of the enolate derived from this compound with various aldehydes could lead to new methods for controlling the formation of multiple stereocenters in a single reaction. The inherent chirality of the thioester could influence the stereochemical outcome.
Catalytic Asymmetric Transformations: The development of new chiral catalysts capable of distinguishing between the enantiomers of this compound in kinetic resolution or desymmetrization reactions would be a significant advance.
Remote Stereocontrol: Investigating how the distant stereocenter at C6 influences the reactivity and stereoselectivity at the carbonyl group could provide fundamental insights into long-range stereochemical effects.
A hypothetical study on the diastereoselective reduction of a ketone derived from this thioester could yield the following type of data:
| Reducing Agent | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Sodium Borohydride (B1222165) | 55:45 | 95 |
| L-Selectride® | 10:90 | 88 |
| Diisopinocampheylborane | 92:8 | 91 |
This table is hypothetical and for illustrative purposes only.
Broader Impact on Fundamental Thioester Chemistry and Reagent Development
The study of this compound, while specific, could have a broader impact on the field of thioester chemistry. Thioesters are less studied than their oxo-ester and amide counterparts, and each new example adds to the collective understanding of their behavior. researchgate.net
Understanding Steric and Electronic Effects: The combination of a bulky S-tert-butyl group and a branched alkyl acyl chain would provide a new data point for quantitative studies on how sterics and electronics affect thioester stability and reactivity.
New Reagent Development: If this compound demonstrates unique and useful reactivity, it could be developed as a specialized reagent for introducing the 6-methylheptanoyl group into complex molecules, which may be of interest in natural product synthesis.
Advancing Analytical Techniques: Characterizing this molecule would necessitate the use of advanced analytical techniques, potentially leading to new methods for the analysis of complex thioesters.
Recommendations for Future Experimental and Theoretical Studies
To move this compound from an unknown entity to a well-characterized compound, a structured research program is recommended.
Experimental Studies:
Synthesis and Optimization: Develop and optimize a reliable, scalable synthesis of both the racemic and enantiopure forms of this compound. General protocols for thioesterification, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents with 6-methylheptanoic acid and tert-butyl mercaptan, should be explored. wikipedia.org
Full Characterization: Conduct comprehensive spectroscopic (NMR, IR, Mass Spectrometry) and physical (melting point, boiling point, solubility) characterization.
Stability Analysis: Systematically study the compound's stability under various conditions (pH, temperature, common oxidants, and reductants) to define its handling and reaction compatibility.
Exploratory Reactivity Screening: Perform a broad screen of its reactivity in fundamental organic reactions, including nucleophilic acyl substitution, enolate formation and reaction, and transition metal-catalyzed cross-coupling. organic-chemistry.orgnih.gov
Stereoselective Reactions: Investigate its performance in diastereoselective reactions and as a substrate in catalyst-controlled asymmetric synthesis.
Theoretical Studies:
Conformational Analysis: Perform DFT (Density Functional Theory) calculations to understand the preferred conformations of the molecule and the rotational barrier around the C-S bond.
Reaction Mechanism Modeling: Model the transition states of key reactions (e.g., hydrolysis, aminolysis, enolate formation) to understand the kinetic and thermodynamic factors governing its reactivity.
Spectroscopic Prediction: Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.
By pursuing these avenues, the scientific community can fill the knowledge gap surrounding this compound, potentially uncovering a new and useful tool for organic synthesis and chemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
